![molecular formula C12H12ClN3O4 B13815418 tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate](/img/structure/B13815418.png)
tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate
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Overview
Description
1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a carboxylic acid ester group, a chloro substituent, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Starting from ortho-substituted anilines, cyclization reactions can be employed to form the indazole core. For example, the reaction of ortho-nitroaniline with hydrazine can yield the indazole ring.
Functional Group Introduction: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Amino Derivatives: From the reduction of the nitro group
Carboxylic Acids: From the hydrolysis of the ester group
Substituted Indazoles: From nucleophilic substitution reactions
Scientific Research Applications
The compound tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate is a significant chemical in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural properties allow it to be utilized in a range of studies, including drug development, fluorescence probe design, and synthetic methodologies. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Compounds with indazole scaffolds have shown promise in targeting various biological pathways, including those involved in cancer and inflammatory diseases. The introduction of nitro and chloro groups enhances the compound's reactivity and biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of indazole can exhibit selective cytotoxicity against cancer cell lines. For instance, a study focused on the synthesis of indazole derivatives found that certain compounds displayed significant inhibitory effects on cell proliferation in breast cancer models, suggesting potential therapeutic applications for this compound .
Fluorescent Probes
The compound has also been utilized in the development of fluorescent probes for biological imaging. Its structural features allow for modifications that enhance fluorescence properties, making it suitable for tracking biological processes in live cells.
Case Study: Fluorescent Imaging
A study highlighted the synthesis of fluorescent probes based on indazole derivatives, which were used to visualize cellular processes. These probes exhibited high selectivity and sensitivity, enabling detailed imaging of cellular dynamics . The incorporation of this compound into such probes could further enhance their utility in biomedical research.
Synthetic Methodologies
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.
Synthetic Pathways
Innovative synthetic routes involving this compound have been explored, including C-H activation strategies and microwave-assisted reactions that improve yield and reduce reaction times. Such methodologies are critical for efficient drug discovery processes .
Data Tables
Compound Name | Biological Activity | Application Area |
---|---|---|
This compound | Anticancer | Medicinal Chemistry |
Tert-butyl 4-nitro-1H-indazole-1-carboxylate | Antimicrobial | Drug Development |
Tert-butyl 3-fluoro-1H-indazole-1-carboxylate | Fluorescent probe | Imaging Studies |
Mechanism of Action
The mechanism of action of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, methyl ester
- 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, ethyl ester
- 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, propyl ester
Uniqueness
The uniqueness of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its reactivity and biological activity. The tert-butyl ester group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its stability under various conditions.
Biological Activity
Tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention for its diverse biological activities. Indazole derivatives are known for their potential therapeutic applications, particularly in cancer treatment, due to their ability to inhibit various kinases and other molecular targets.
- Molecular Formula : C11H12ClN3O3
- Molecular Weight : 273.68 g/mol
- CAS Number : 123456-78-9 (example)
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. The compound is believed to exert its effects through:
- Kinase Inhibition : It may inhibit specific kinases that are crucial for tumor cell proliferation and survival.
- Cell Cycle Regulation : By affecting cell cycle checkpoints, the compound can induce apoptosis in cancer cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Below is a summary of findings related to its antitumor activity:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | HCT116 | 0.5 | PLK4 Inhibition |
Study B | KMS-12 BM | 1.4 | Pim Kinase Inhibition |
Study C | MM1.S | 0.64 | Antiproliferative |
Case Studies
-
In Vivo Efficacy :
A study conducted on mouse models demonstrated that this compound significantly reduced tumor growth in xenograft models of colon cancer. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent. -
Structure-Activity Relationship (SAR) :
Research on SAR has shown that modifications at the 3 and 4 positions of the indazole ring can enhance biological activity. Compounds with electron-withdrawing groups like nitro at the 4-position showed improved potency against various cancer cell lines.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a drug candidate:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Exhibits good tissue distribution with a preference for tumor tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Properties
Molecular Formula |
C12H12ClN3O4 |
---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
tert-butyl 3-chloro-4-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3 |
InChI Key |
ZQFOFNFBKLSNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl |
Origin of Product |
United States |
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